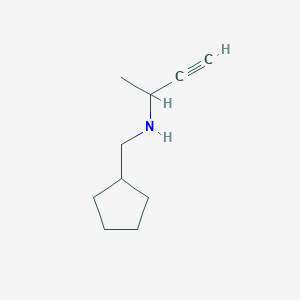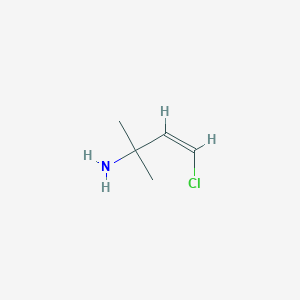![molecular formula C11H12F3NOS B13187584 1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187584.png)
1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an imino group and a thiolan-1-one structure
Preparation Methods
The synthesis of 1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethyl)aniline and thiophosgene.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the imino-thiolane structure.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products:
Scientific Research Applications
1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity under various conditions.
Mechanism of Action
The mechanism by which 1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and signal transduction.
Detailed Mechanism: The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the imino-thiolane structure allows for specific interactions with target proteins, leading to changes in their function.
Comparison with Similar Compounds
1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 2-((3-(trifluoromethyl)phenyl)imino)-1,3-thiazolidin-4-one and 1-{[4-(trifluoromethyl)phenyl]hydrazine hydrochloride.
Uniqueness: The presence of the trifluoromethyl group and the imino-thiolane structure provides distinct chemical properties, such as increased stability and reactivity, making it more versatile in various applications.
Properties
Molecular Formula |
C11H12F3NOS |
|---|---|
Molecular Weight |
263.28 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]iminothiolane 1-oxide |
InChI |
InChI=1S/C11H12F3NOS/c12-11(13,14)9-3-5-10(6-4-9)15-17(16)7-1-2-8-17/h3-6H,1-2,7-8H2 |
InChI Key |
UREBGVVUNJWDAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CC=C(C=C2)C(F)(F)F)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-tert-Butyl-5-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13187501.png)
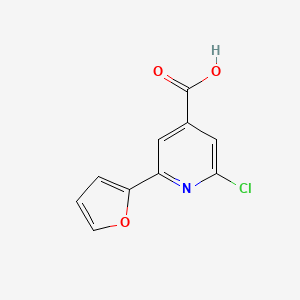


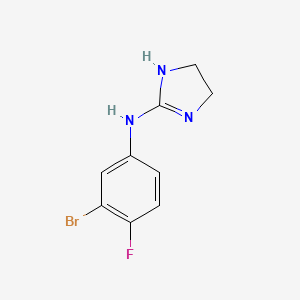

![N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B13187552.png)
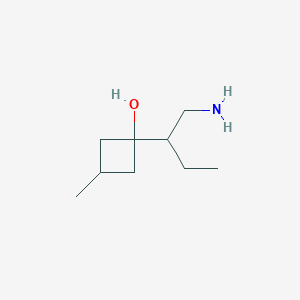
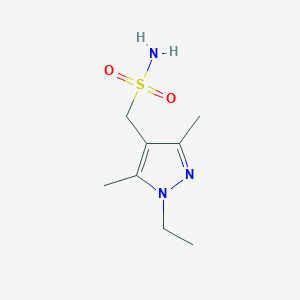
![Propyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13187570.png)
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13187573.png)
